N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
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Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H20ClN3O5S and its molecular weight is 485.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Compound Formation
The compound N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide and its derivatives have been explored in the synthesis of novel heterocyclic compounds. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been investigated for their potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds exhibit cyclooxygenase inhibition and have shown significant analgesic and anti-inflammatory activities, highlighting the therapeutic potential of such heterocyclic compounds synthesized from complex acetamides.
Antimicrobial Activity
The antimicrobial potential of compounds synthesized from chloroacetamide and pyrimidinone derivatives has been extensively studied. For example, a study on the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, revealed that these compounds have significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Radioligand Imaging Applications
The chemical framework of this compound is conducive to the synthesis of selective ligands for radioligand imaging. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, designed with a fluorine atom for labeling with fluorine-18, facilitates in vivo imaging using positron emission tomography, indicating its potential in diagnostic imaging and research into various diseases (Dollé, Hinnen, Damont, et al., 2008).
Anticancer Activity
Research on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has been conducted to find new anticancer agents. These studies have shown that attaching different aryloxy groups to the C2 of the pyrimidine ring can yield compounds with appreciable cancer cell growth inhibition, indicating a promising avenue for anticancer drug development (Al-Sanea, Parambi, Shaker, et al., 2020).
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O5S/c1-30-14-6-4-13(5-7-14)15-11-33-22-21(15)25-12-27(23(22)29)10-20(28)26-17-8-16(24)18(31-2)9-19(17)32-3/h4-9,11-12H,10H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCZFAUUCWNFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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